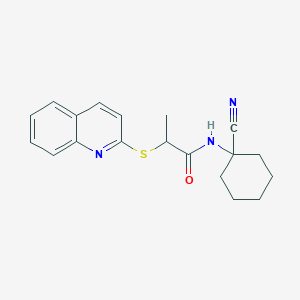

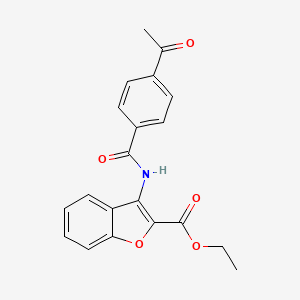

![molecular formula C10H5F3OS B2437756 Benzo[b]thiophene-2-carboxaldehyde, 4-(trifluoromethyl)- CAS No. 908566-20-1](/img/structure/B2437756.png)

Benzo[b]thiophene-2-carboxaldehyde, 4-(trifluoromethyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzo[b]thiophene-2-carboxaldehyde is an organosulfur compound . It is a fused solid that appears white to pale cream to cream to yellow to brown . It is also known as Thianaphthene-2-carboxaldehyde .

Synthesis Analysis

The synthesis of Benzo[b]thiophene-2-carboxaldehyde involves the preparation of the corresponding vinyl benzyl ether using Julia olefination .Molecular Structure Analysis

The molecular structure of Benzo[b]thiophene-2-carboxaldehyde is represented by the empirical formula C9H6OS . The SMILES string representation is O=Cc1cc2ccccc2s1 .Physical And Chemical Properties Analysis

Benzo[b]thiophene-2-carboxaldehyde has a molecular weight of 162.21 . It is a fused solid with a melting point range of 28.0-38.0°C . Another source mentions a melting point range of 32-36°C .Applications De Recherche Scientifique

Synthetic Chemistry : Benzo[b]thiophene-2-carboxaldehyde is used in synthetic chemistry, particularly in the synthesis of trans-diarylethenes, [1]benzo[2,3-h]isoquinoline, and related compounds. It undergoes condensation reactions with various reagents, leading to diverse products (Klemm, Severns, & Wynberg, 1991).

Preparation and Reactivity : Benzo[b]thiophene derivatives, including the 3-carboxaldehyde variant, have been reported for their preparation methods and reactivity in various chemical reactions, such as oxidation, reduction, and condensation reactions (Campaigne & Neiss, 1966).

Medicinal Chemistry : This compound is significant in medicinal chemistry due to its incorporation in molecules with various pharmacological properties. Derivatives of benzo[b]thiophene, including those starting from 3-chlorobenzo[b]thiophene-2-carboxyl chloride, have shown promising antibacterial, antifungal, and anti-inflammatory activities (Isloor, Kalluraya, & Sridhar Pai, 2010).

Antimicrobial Research : Benzo[b]thiophene acylhydrazones have been synthesized and evaluated for their antimicrobial properties, particularly against multidrug-resistant Staphylococcus aureus. This highlights the potential of benzo[b]thiophene derivatives in addressing antimicrobial resistance (Barbier et al., 2022).

Organic Photoelectric and Semiconductor Applications : Benzo[b]thiophene derivatives are also used in fields like organic photoelectric materials and semiconductors. They serve as building blocks or intermediates for synthesizing pharmaceutically important molecules (Duc, 2020).

Selective Estrogen Receptor Modulators : Some benzo[b]thiophene derivatives are important for their role as selective estrogen receptor modulators. Methods for their synthesis have been developed, highlighting their significance in pharmaceutical applications (David et al., 2005).

Fluorescence and Heterocyclic Synthesis : Benzo[b]thiophene-5,6-dicarboxaldehyde has been used in heterocyclic synthesis and for the fluorescence determination of amino acids, demonstrating its utility in analytical chemistry (El‐Borai & Rizk, 2009).

Safety and Hazards

Propriétés

IUPAC Name |

4-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3OS/c11-10(12,13)8-2-1-3-9-7(8)4-6(5-14)15-9/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCHLKWCXMAPNFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(SC2=C1)C=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-{4-[(3,4-Dichlorophenyl)methyl]piperazinyl}-3-methyl-7-benzyl-1,3,7-trihydro purine-2,6-dione](/img/structure/B2437673.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B2437677.png)

![2-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2437679.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2437682.png)

![4-methyl-1-phenyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2437684.png)

![2,3,4,9-tetrahydro-1H-carbazol-1-one O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B2437685.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide](/img/structure/B2437686.png)

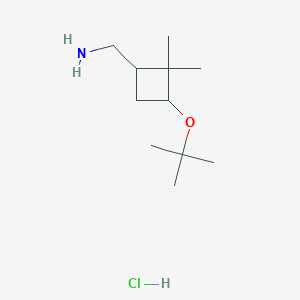

![2-Chloro-N-(2-hydroxy-2-methylpropyl)-N-[(5-methylthiophen-2-yl)methyl]acetamide](/img/structure/B2437695.png)